molecular formula C16H13BrCl2O2 B8583537 2-(Bromomethyl)-2,4-bis(4-chlorophenyl)-1,3-dioxolane CAS No. 59362-64-0

2-(Bromomethyl)-2,4-bis(4-chlorophenyl)-1,3-dioxolane

Cat. No. B8583537
Key on ui cas rn: 59362-64-0
M. Wt: 388.1 g/mol
InChI Key: SOUWNEVAZOQRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04139540

Procedure details

a mixture of 11.7 parts of 2-bromo-4'-chloroacetophenone, 9 parts of 1-(p-chlorophenyl)-1,2-ethanediol, 0.5 parts of p-toluenesulfonic acid and 80 parts of benzene is stirred and refluxed for 2 days with water-separator. The reaction mixture is cooled and washed successively twice with a sodium hydrogen carbonate solution and once with water. The organic phase is dried and evaporated. The residue is triturated in petroleum ether and cooled on ice. The precipitated product is filtered off, crystallized from methanol, stirred in acetonitrile while cooling on ice, filtered off again and washed once more with acetonitrile, yielding 2-(bromomethyl)-2,4-bis(p-chlorophenyl)-1,3-dioxolane.
[Compound]
Name
11.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=[O:4].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([OH:22])[CH2:20]O)=[CH:15][CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>O>[Br:1][CH2:2][C:3]1([C:5]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=2)[O:22][CH:19]([C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)[CH2:20][O:4]1

Inputs

Step One
Name
11.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
washed successively twice with a sodium hydrogen carbonate solution and once with water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated in petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from methanol
STIRRING
Type
STIRRING
Details
stirred in acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
FILTRATION
Type
FILTRATION
Details
filtered off again
WASH
Type
WASH
Details
washed once more with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
BrCC1(OCC(O1)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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